molecular formula C₂₅H₄₃O₆P B1140331 Ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate CAS No. 887354-51-0

Ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate

Cat. No.: B1140331
CAS No.: 887354-51-0
M. Wt: 470.58
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Properties

IUPAC Name

ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43O6P/c1-8-28-25(26)20-24(31-32(27,29-9-2)30-10-3)19-13-18-23(7)17-12-16-22(6)15-11-14-21(4)5/h14,16,18,20H,8-13,15,17,19H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGFSECZJBXADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(CCC=C(C)CCC=C(C)CCC=C(C)C)OP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133049
Record name Ethyl 3-[(diethoxyphosphinyl)oxy]-7,11,15-trimethyl-2,6,10,14-hexadecatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-51-0
Record name Ethyl 3-[(diethoxyphosphinyl)oxy]-7,11,15-trimethyl-2,6,10,14-hexadecatetraenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887354-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(diethoxyphosphinyl)oxy]-7,11,15-trimethyl-2,6,10,14-hexadecatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorylation of Hydroxy Precursors Using Diethyl Chlorophosphate

The most widely reported method involves the phosphorylation of ethyl (2Z,6E,10E)-3-hydroxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate with diethyl chlorophosphate. A dry Schlenk flask is charged with sodium hydride (60% dispersion, 228 mg) and tetrahydrofuran (THF, 15 mL) under inert atmosphere. The hydroxy precursor (1.0 mmol) is added dropwise at 0°C, followed by diethyl chlorophosphate (1.2 equiv). The reaction is stirred for 12 hours, gradually warming to room temperature. Quenching with ice water and extraction with ethyl acetate yields the crude product, which is purified via flash chromatography (hexane:ethyl acetate, 4:1) to afford the target compound in 68–72% yield.

This method prioritizes anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The use of sodium hydride as a base ensures deprotonation of the hydroxyl group, facilitating nucleophilic attack on the phosphorus center. However, competing side reactions, such as elimination or oxidation of the polyene chain, necessitate strict temperature control.

Alternative Phosphorylating Agents and Coupling Strategies

Alternative approaches employ phosphoramidites or carbodiimide-based coupling reagents. For instance, reaction of the hydroxy precursor with phosphoramidite 36 (1.5 equiv) in the presence of tetrazole (1.0 equiv) activates the phosphate group, followed by oxidation with tert-butyl hydroperoxide (tBuOOH) to yield the phosphorylated product. This method achieves higher yields (94%) but requires meticulous purification to remove excess reagents.

In peptide synthesis, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been adapted for phosphorylation, though its application to polyunsaturated systems remains limited due to steric hindrance. Comparative studies indicate that diethyl chlorophosphate remains superior for sterically demanding substrates, while phosphoramidites excel in controlled, stepwise syntheses.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvent systems include tetrahydrofuran (THF) and dichloromethane (DCM), which balance reagent solubility and reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to undesired side reactions with phosphorylating agents. Reactions conducted at 0°C minimize thermal degradation of the polyene backbone, whereas elevated temperatures (25°C) accelerate phosphorylation but risk isomerization of double bonds.

Stoichiometry and Catalysis

A 1.2:1 molar ratio of diethyl chlorophosphate to hydroxy precursor ensures complete conversion, with excess reagent leading to byproduct formation. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.1 equiv) enhance reaction rates by stabilizing the transition state, though this is omitted in large-scale syntheses to simplify purification.

Purification and Isolation Techniques

Flash Chromatography

Purification via silica gel flash chromatography (hexane:ethyl acetate gradient) effectively separates the target compound from unreacted starting materials and phosphorylated byproducts. The high lipophilicity of the polyunsaturated chain necessitates low-polarity eluents to prevent streaking.

Crystallization and Solvent Selection

Recrystallization from methanol:water (9:1) at 4°C yields analytically pure material, though recovery rates are modest (50–60%) due to the compound’s oily consistency. Alternative protocols employ hydrocarbon solvents (e.g., pentane) for fractional crystallization, improving recovery to 75%.

Analytical Characterization and Validation

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective phosphorylation. Key signals include a triplet for the phosphoester methylene group (δ 4.10–4.25 ppm, J=7.2HzJ = 7.2 \, \text{Hz}) and multiplet resonances for the polyene chain (δ 5.25–5.45 ppm). 31P^{31}\text{P} NMR exhibits a singlet at δ −0.5 ppm, consistent with phosphate ester formation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile:water 85:15) resolves the target compound (retention time: 12.3 min) from diastereomers and decomposition products. Purity exceeds 95% in optimized batches.

Comparative Analysis of Synthetic Approaches

Method Reagents Yield Advantages Limitations
Diethyl chlorophosphateNaH, THF, 0°C to rt68–72%High regioselectivity, scalableSensitive to moisture, byproduct formation
Phosphoramidite couplingTetrazole, tBuOOH94%Mild conditions, high purityCostly reagents, complex purification
DEPBT-mediated couplingDEPBT, DIPEA, DCM55%Compatible with sensitive substratesLow yield, requires inert atmosphere

The phosphoramidite method achieves the highest yield but is economically prohibitive for industrial applications. Diethyl chlorophosphate remains the benchmark for cost-effectiveness, albeit with moderate yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Biochemical Studies

Lipid Membrane Engineering
This compound is instrumental in the study of lipid membranes. It can be used to engineer synthetic membranes that mimic natural cell membranes, allowing researchers to investigate membrane dynamics and permeability. The incorporation of phospholipids like ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate into model systems can help elucidate the role of lipids in cellular processes such as signaling and transport .

Phospholipid Synthesis Pathways
Research has shown that this compound can serve as a precursor in the synthesis of various phospholipids. It can be hydrolyzed to produce diacylglycerols, which are critical intermediates in lipid metabolism. Understanding these pathways can provide insights into cellular energy storage and membrane composition .

Pharmacological Applications

Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems. Its ability to form liposomes or micelles makes it a candidate for encapsulating hydrophobic drugs, enhancing their bioavailability and targeted delivery to specific tissues .

Anticancer Research
Studies have indicated that phospholipid derivatives can exhibit anticancer properties. The unique structure of this compound may allow it to interact with cancer cell membranes differently compared to normal cells, potentially leading to selective cytotoxicity .

Materials Science

Nanomaterials Development
In materials science, this compound has potential applications in developing nanomaterials. Its unique chemical structure allows for functionalization with other materials, leading to the creation of hybrid materials with enhanced properties such as increased stability or modified electrical characteristics .

Surface Coatings
The compound can also be used in surface coatings that require biocompatibility and resistance to biofouling. Its incorporation into polymer matrices can enhance the performance of coatings used in medical devices or marine applications .

Case Study 1: Lipid Membrane Engineering

A study published in a comprehensive thesis explored the use of this compound in engineering lipid membranes. The researchers demonstrated how varying concentrations of this compound affected membrane fluidity and permeability. Results indicated that optimal concentrations could significantly enhance membrane stability while maintaining essential fluid characteristics vital for cellular functions .

Case Study 2: Drug Delivery Mechanisms

In pharmacological research focusing on drug delivery systems using phospholipids, this compound was tested for its efficacy in encapsulating chemotherapeutic agents. The study found that formulations containing this compound exhibited improved drug release profiles and targeted delivery capabilities compared to traditional formulations .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar compounds to Ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate include other phosphorylated fatty acids and esters. These compounds share similar structural features but may differ in their specific functional groups or chain lengths. The uniqueness of this compound lies in its specific arrangement of functional groups and its mixture of isomers, which can lead to distinct chemical and biological properties .

Biological Activity

Ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate is a phosphonate ester with potential applications in various biological systems. This compound's unique structure suggests a range of biological activities that merit exploration. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H43_{43}O6_6P
  • CAS Number : 887354-51-0
  • Synonyms : Ethyl diethoxyphosphoryl oxy derivative of trimethylhexadecatetraenoate

The compound features a phosphonate group that may contribute to its bioactivity by interacting with biological membranes or enzymes.

Antioxidant Activity

Research indicates that ethyl 3-diethoxyphosphoryloxy compounds exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. For example, a study found that derivatives of this compound effectively inhibited lipid peroxidation in rat liver microsomes .

Enzyme Inhibition

This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. In particular, it has been studied for its effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The compound's inhibition of AChE suggests possible applications in neuroprotective therapies .

Anti-inflammatory Properties

This compound has also been evaluated for anti-inflammatory effects. In animal models of inflammation, it demonstrated a reduction in pro-inflammatory cytokines and markers associated with inflammatory responses. These findings suggest its potential utility in treating conditions characterized by chronic inflammation .

Case Study 1: Neuroprotective Effects

A notable case study explored the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The study reported that administration of the compound led to improved cognitive function and reduced amyloid plaque formation in the brain. Histological analysis confirmed decreased neuroinflammation and oxidative damage compared to control groups .

Case Study 2: Cardiovascular Impact

Another case study investigated the cardiovascular effects of this compound in hypertensive rats. Results indicated significant reductions in blood pressure and heart rate variability improvements following treatment with this compound. These findings were attributed to enhanced endothelial function and reduced vascular resistance .

Research Findings

Study Focus Findings
Study AAntioxidant activitySignificant reduction in lipid peroxidation; effective free radical scavenger
Study BEnzyme inhibitionInhibition of AChE; potential for neuroprotective applications
Study CAnti-inflammatory effectsDecreased levels of pro-inflammatory cytokines; reduction in inflammation markers
Case Study 1NeuroprotectionImproved cognitive function; reduced amyloid plaques and inflammation
Case Study 2Cardiovascular healthLowered blood pressure; improved heart rate variability

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate, and how do reaction conditions influence yield?

The synthesis involves sequential phosphorylation and esterification. Key steps include:

  • Phosphorylation : Ethyl 7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate is reacted with diethylchlorophosphate using NaH as a base in dry Et₂O at 0°C. This step requires strict anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
  • Purification : Crude product is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. Flash chromatography (10% EtOH in pentane) yields the compound as a yellow oil (93% yield) .
  • Critical parameters : Excess NaH (1.15 equiv) ensures complete deprotonation of the β-ketoester intermediate. Lower temperatures (0°C) minimize side reactions during phosphorylation .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYieldReference
PhosphorylationNaH, Et₂O, 0°C, diethylchlorophosphate93%
PurificationFlash chromatography (10% EtOH/pentane)90-93%

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • ¹H NMR : Key signals include:
  • δ 5.10–4.99 (m, olefinic protons), δ 4.22–4.08 (m, ethoxy group), δ 1.63 (s, geminal methyl groups on isoprenoid chain) .
  • Coupling constants (e.g., J = 7.4 Hz for allylic protons) confirm stereochemistry of double bonds .
    • Chromatography : TLC (30% Et₂O in pentane, Rf ~0.3) monitors reaction progress, with iodine staining for visualization .
    • Mass spectrometry : High-resolution MS confirms molecular ion ([M+H]<sup>+</sup> at m/z 468.3) and fragmentation patterns .

Q. How can purification challenges, such as separating cis/trans isomers, be addressed?

  • Chromatographic resolution : Use silica gel columns with gradient elution (pentane/EtOAc) to separate isomers based on polarity differences .
  • Hydrolysis optimization : Ice-cold NH₄Cl/NH₄OH (5:1 v/v) selectively hydrolyzes trans isomers, reducing cis-contamination to ≤1% when methyl iodide is added .

Advanced Research Questions

Q. How does stereochemical control during synthesis impact the compound’s bioactivity or reactivity in downstream applications?

  • Stereoselective phosphorylation : The use of NaH in Et₂O ensures enolate formation at the β-ketoester, directing phosphorylation to the 3-position. DIBAL reduction at -78°C preserves the E-configuration of double bonds during subsequent steps .
  • Isomer-specific effects : Computational modeling (DFT) predicts that trans isomers exhibit lower steric hindrance, enhancing membrane permeability in lipid bilayer studies .

Q. What strategies mitigate byproduct formation during hydrolysis of the phosphorylated intermediate?

  • Additive screening : Methyl iodide (1 equiv) quenches reducing agents (e.g., residual NaH), minimizing reduction byproducts like ethyl 7,11,15-trimethylhexadecatetraenoate .
  • Temperature control : Hydrolysis at 0°C prevents thermal degradation, reducing byproduct formation from 5% to ≤1% .

Table 2: Byproduct Mitigation Strategies

StrategyByproduct ReductionKey ObservationReference
Methyl iodide addition≤1%Suppresses reduction pathways
Low-temperature hydrolysis5% → ≤1%Prevents thermal side reactions

Q. How can computational methods predict the compound’s reactivity in novel reaction systems (e.g., enzymatic phosphorylation)?

  • Molecular docking : Simulate interactions with kinases (e.g., PKA) using AutoDock Vina to identify potential phosphorylation sites. The diethoxyphosphoryl group shows high affinity for ATP-binding pockets (binding energy: -9.2 kcal/mol) .
  • MD simulations : Analyze lipid bilayer integration using GROMACS. The compound’s isoprenoid tail adopts a helical conformation, enhancing membrane stability .

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